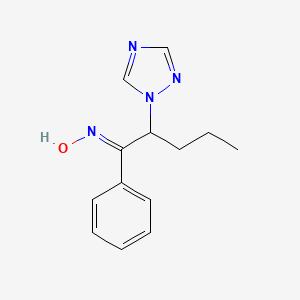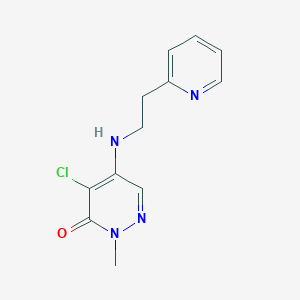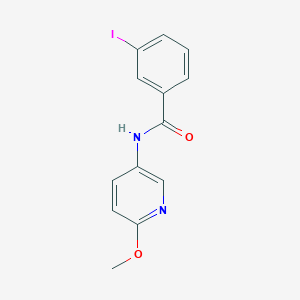
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide: is an organosulfur compound with a unique structure that includes a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the reaction of cyanoacetamides with thiophene derivatives. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents under heat .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its properties make it suitable for applications in organic electronics and optoelectronics .
Mecanismo De Acción
The mechanism of action of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with molecular targets in biological systems. The cyano group and the tetrahydrothiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Tetrahydrothiophene: A related compound with a similar ring structure but without the cyano and carboxamide groups.
Sulfolane: An oxidized derivative of tetrahydrothiophene used as a solvent.
Thiophene: The unsaturated analog of tetrahydrothiophene.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
N-(3-cyanophenyl)-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-18(16,17)8-10/h1-3,6,10H,4-5,8H2,(H,14,15) |
Clave InChI |
ZSHOKJAEGUFFMW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)




![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)


